molecular formula C13H8ClNOS B13434213 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one

9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one

Cat. No.: B13434213
M. Wt: 261.73 g/mol
InChI Key: WGEJTQBZTQFFAE-UHFFFAOYSA-N
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Description

9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one is a chemical compound that belongs to the class of dibenzothiazepine derivatives. This compound is known for its significant pharmacological properties and is used as a precursor in the synthesis of various pharmaceutical agents, including antipsychotic medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves the chlorination of dibenzo[b,f][1,4]thiazepin-11(10H)-one. The reaction is carried out using a chlorinating agent such as phosphorus oxychloride in the presence of a base like N,N-Dimethylaniline. The reaction is conducted in a solvent like toluene at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted dibenzothiazepines depending on the nucleophile used.

Scientific Research Applications

9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of compounds derived from 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one, such as quetiapine, involves antagonism of various neurotransmitter receptors. These compounds primarily target serotonin (5HT2) and dopamine (D2) receptors, leading to their antipsychotic effects. The binding to these receptors modulates neurotransmitter activity, which helps in managing symptoms of psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: A well-known antipsychotic derived from 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one.

    Clozapine: Another antipsychotic with a similar dibenzothiazepine structure.

    Olanzapine: A thienobenzodiazepine derivative with similar pharmacological properties.

Uniqueness

This compound is unique due to its specific chemical structure, which allows for the synthesis of a wide range of pharmacologically active compounds. Its derivatives, such as quetiapine, have a distinct mechanism of action that provides therapeutic benefits in treating psychiatric disorders with fewer side effects compared to older antipsychotics .

Biological Activity

9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one is a compound belonging to the dibenzothiazepine class, notable for its pharmacological significance, particularly in the development of antipsychotic medications such as quetiapine. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthetic pathways, and potential applications in medicine.

  • Molecular Formula : C13H9ClN2OS
  • Molecular Weight : 252.74 g/mol
  • CAS Number : 3159-07-7
  • Melting Point : 265°C

Pharmacological Activity

This compound exhibits significant biological activity primarily through its role as a precursor in the synthesis of antipsychotic drugs. The following sections detail its specific pharmacological effects:

Antipsychotic Properties

Research indicates that this compound is structurally related to quetiapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its mechanism is believed to involve:

  • Dopamine Receptor Modulation : It acts on dopamine D2 receptors, which are crucial in regulating mood and behavior.
  • Serotonin Receptor Interaction : It also interacts with serotonin receptors (5-HT2A), contributing to its efficacy in managing psychiatric disorders .

Neuroprotective Effects

Studies have suggested that dibenzothiazepine derivatives possess neuroprotective properties. They may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves chlorination of dibenzo[b,f][1,4]thiazepin-11(10H)-one using chlorinating agents like phosphorus oxychloride. The following table summarizes various synthetic routes:

Synthetic Route Reagents Used Yield (%) Conditions
ChlorinationPhosphorus Oxychloride + BaseUp to 95%Elevated temperature
One-Pot SynthesisDithiosalicylic acid + 1-chloro-2-nitrobenzene70%Mild conditions
CyclizationAcid Catalyst (e.g., p-TsOH)Varies (40%-95%)Reflux conditions

Clinical Applications

  • Quetiapine Synthesis : A study highlighted an efficient one-pot synthesis method for dibenzo[b,f][1,4]thiazepin-11(10H)-one as a key intermediate for quetiapine production. This method improved yield and reduced environmental impact compared to traditional multi-step processes .
  • Neuroprotection Study : Research demonstrated that derivatives of dibenzothiazepine could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C13H8ClNOS

Molecular Weight

261.73 g/mol

IUPAC Name

4-chloro-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C13H8ClNOS/c14-9-5-3-7-11-12(9)15-13(16)8-4-1-2-6-10(8)17-11/h1-7H,(H,15,16)

InChI Key

WGEJTQBZTQFFAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC=C3Cl

Origin of Product

United States

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